Bis(1-butyl-3-methylimidazolium) tetrathiocyanatocobaltate
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Overview
Description
Bis(1-butyl-3-methylimidazolium) tetrathiocyanatocobaltate is a complex ionic liquid with the chemical formula C20H30CoN8S4. It is known for its unique properties and applications in various fields, including chemistry and industry. This compound is composed of two 1-butyl-3-methylimidazolium cations and one tetrathiocyanatocobaltate anion.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(1-butyl-3-methylimidazolium) tetrathiocyanatocobaltate typically involves the reaction of 1-butyl-3-methylimidazolium chloride with cobalt(II) thiocyanate in an appropriate solvent. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
2[BMIM]Cl+Co(SCN)2→[BMIM]2[Co(SCN)4]+2NaCl
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Bis(1-butyl-3-methylimidazolium) tetrathiocyanatocobaltate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different cobalt oxidation states.
Reduction: Reduction reactions can convert the cobalt center to a lower oxidation state.
Substitution: The thiocyanate ligands can be substituted with other ligands, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cobalt(III) complexes, while substitution reactions can produce a variety of cobalt-containing compounds with different ligands.
Scientific Research Applications
Bis(1-butyl-3-methylimidazolium) tetrathiocyanatocobaltate has a wide range of scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including oxidation and substitution reactions.
Biology: The compound’s unique properties make it useful in biochemical studies, particularly in enzyme catalysis and protein interactions.
Medicine: Research is ongoing to explore its potential in drug delivery systems and as a therapeutic agent.
Mechanism of Action
The mechanism of action of Bis(1-butyl-3-methylimidazolium) tetrathiocyanatocobaltate involves its interaction with molecular targets through its cobalt center and thiocyanate ligands. The cobalt center can undergo redox reactions, facilitating electron transfer processes. The thiocyanate ligands can participate in coordination chemistry, forming complexes with various substrates. These interactions enable the compound to act as a catalyst and participate in various chemical and biochemical processes.
Comparison with Similar Compounds
Similar Compounds
Bis(1-ethyl-3-methylimidazolium) tetrathiocyanatocobaltate: Similar in structure but with ethyl groups instead of butyl groups.
1-butyl-4-methylpyridinium tricyanomethanide: Contains a pyridinium cation and tricyanomethanide anion.
1-ethyl-4-methylpyridinium bis(trifluoromethylsulfonyl)imide: Features a pyridinium cation and bis(trifluoromethylsulfonyl)imide anion.
Uniqueness
Bis(1-butyl-3-methylimidazolium) tetrathiocyanatocobaltate is unique due to its specific combination of 1-butyl-3-methylimidazolium cations and tetrathiocyanatocobaltate anion. This combination imparts distinct properties, such as high thermal stability, ionic conductivity, and catalytic activity, making it valuable in various applications.
Properties
InChI |
InChI=1S/2C8H15N2.4CNS.Co/c2*1-3-4-5-10-7-6-9(2)8-10;4*2-1-3;/h2*6-8H,3-5H2,1-2H3;;;;;/q2*+1;4*-1;+2 |
Source
|
---|---|---|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLZOVKNQCWNNDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=C[N+](=C1)C.CCCCN1C=C[N+](=C1)C.C(=[N-])=S.C(=[N-])=S.C(=[N-])=S.C(=[N-])=S.[Co+2] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30CoN8S4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
569.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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